2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a benzodiazole core, which is a heterocyclic structure containing nitrogen atoms, and is substituted with a 3-methylphenyl group. The ethan-1-amine moiety is attached to the benzodiazole ring, and the compound is typically isolated as its dihydrochloride salt to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride generally involves the following steps:
-
Formation of the Benzodiazole Core: : The benzodiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative. For instance, 3-methylbenzoic acid can be used to introduce the 3-methylphenyl substituent.
-
Substitution Reaction: : The benzodiazole intermediate is then subjected to a substitution reaction with an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride, to introduce the ethan-1-amine group.
-
Purification and Conversion to Dihydrochloride Salt: : The final product is purified through recrystallization or chromatography and then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, automated purification systems, and efficient handling of reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the benzodiazole ring or the amine group, potentially yielding reduced forms of the compound with different pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other mild oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Explored as a potential therapeutic agent due to its interaction with various biological targets.
-
Industry: : Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole core can intercalate with DNA or bind to specific proteins, altering their function. The amine group may form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride: Similar structure but with a different position of the methyl group on the phenyl ring.
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride: Chlorine substituent instead of a methyl group.
2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine monohydrochloride: Different salt form with only one hydrochloride ion.
Uniqueness
The unique combination of the 3-methylphenyl group and the benzodiazole core in 2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored functionalities.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
2680540-51-4 |
---|---|
Molecular Formula |
C16H19Cl2N3 |
Molecular Weight |
324.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.